molecular formula C18H12ClFN2O2S B2644585 3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one CAS No. 899724-11-9

3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one

Cat. No.: B2644585
CAS No.: 899724-11-9
M. Wt: 374.81
InChI Key: RDONPHTXMZVSMG-UHFFFAOYSA-N
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Description

3-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one is a synthetic heterocyclic compound featuring a pyrazin-2-one core substituted with 4-fluorophenyl at the N1 position and a thioether bridge linked to a 4-chlorophenyl ketone group . This molecular architecture, which incorporates both chloro and fluoro substituents on the aromatic rings, is designed to enhance electronic properties and stability, making it a valuable intermediate in medicinal chemistry and drug discovery research . The thioether linkage offers a site for further functionalization, allowing for the synthesis of more complex derivatives . Compounds with this general structure are investigated as potential inhibitors of biological targets, such as kinases and phosphodiesterases, which are implicated in various disease pathways . The structural motif of halogenated diaryl heterocycles is commonly associated with a broad spectrum of biological activities, including antimicrobial and antitumor properties, making this compound a candidate for such exploratory studies . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. CAS Number: Please verify with supplier. Note: A closely related structural isomer is known under CAS 899977-09-4 . Molecular Formula: C18H12ClFN2O2S Molecular Weight: 374.82 g/mol

Properties

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN2O2S/c19-13-3-1-12(2-4-13)16(23)11-25-17-18(24)22(10-9-21-17)15-7-5-14(20)6-8-15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDONPHTXMZVSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one typically involves multiple steps:

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyrazine and a suitable diketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with a nucleophile attached to the pyrazinone core.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is often introduced through a similar nucleophilic substitution reaction, using a fluorophenyl halide.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under appropriate conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halides, nitrates, or sulfonates can be used under conditions such as acidic or basic environments, depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives, depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazine derivatives. For instance, compounds similar to 3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study assessed the compound's cytotoxicity using the CCK-8 assay on several human cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • PC-3 (prostate cancer)

The results indicated that the compound exhibited significant cytotoxic activity with IC50_{50} values comparable to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

Pyrazine derivatives have shown promising antimicrobial activity against a range of pathogens. The thioether moiety in the compound enhances its interaction with microbial enzymes, potentially leading to increased efficacy.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Hepatitis B Virus Modulation

The compound has also been investigated for its role as an allosteric modulator of Hepatitis B virus core protein. This application is particularly relevant given the global burden of hepatitis infections.

Findings

Research indicates that similar compounds can inhibit viral replication by modifying the core protein's assembly process, thereby reducing viral load in infected cells .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrazine ring can significantly influence biological activity.

Example SAR Analysis

A comparative analysis was conducted with various analogs, revealing that:

  • The presence of halogen substituents (e.g., fluorine and chlorine) enhances anticancer activity.
  • The thioether linkage contributes to improved solubility and bioavailability .

Mechanism of Action

The mechanism of action of 3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Pyrazin-2(1H)-one Derivatives

Substituent Variations
  • 3-(4-Chlorophenyl)pyrazin-2(1H)-one and 3-(4-fluorophenyl)pyrazin-2(1H)-one ():
    These analogues lack the thioether side chain but retain the halogenated aryl groups. The absence of the sulfur-linked oxoethyl group likely reduces molecular polarity and may alter solubility compared to the target compound. For example, thioether-containing compounds often exhibit enhanced lipophilicity, which could influence membrane permeability in biological systems .

  • 5-(3-Cyanophenyl)-1-(3-(5-((3-(dimethylamino)propyl)thio)pyrimidin-2-yl)benzyl)pyrazin-2(1H)-one (11a) (): This derivative shares the pyrazinone core but incorporates a cyanophenyl group and a dimethylamino-propylthio side chain. The presence of a basic dimethylamino group may improve aqueous solubility relative to the target compound’s neutral thioether substituent. HPLC purity for 11a was reported as 98.3%, suggesting robust synthetic protocols for such derivatives .

Halogen-Substituted Heterocycles

Thiazole Derivatives
  • Single-crystal diffraction revealed isostructurality with its 4-fluorophenyl analogue, indicating minimal structural disruption upon halogen substitution. Such findings suggest that the target compound’s 4-chlorophenyl and 4-fluorophenyl groups may similarly allow for predictable solid-state packing .
Quinazoline Derivatives
  • 4-(2-(2-((2-(2-(1-(4-Chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (23) ():
    This quinazoline analogue includes a thioether-linked oxoethyl group and a 4-chlorophenyl substituent. Its melting point (278–280°C) and NMR data provide benchmarks for comparing the thermal stability and spectroscopic signatures of the target compound .

Physicochemical Properties

  • Melting Points: Pyrazinone derivatives with halogenated aryl groups typically exhibit melting points >200°C (e.g., 227–230°C for a methyl 4-(4-amino-1-(chromenyl)pyrazolo[3,4-d]pyrimidin-3-yl)thiophene carboxylate in ). The target compound’s thioether and oxoethyl groups may lower its melting point relative to more rigid analogues .
  • Spectroscopic Characterization : 1H NMR signals for the 4-fluorophenyl group (δ ~7.2–7.6 ppm) and 4-chlorophenyl group (δ ~7.4–7.8 ppm) are consistent across analogues (). The thioether’s SCH2CO moiety would likely resonate at δ ~3.5–4.0 ppm (1H) and δ ~35–40 ppm (13C) .

Biological Activity

The compound 3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one is a derivative of pyrazinone that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazinone core substituted with both a 4-chlorophenyl group and a 4-fluorophenyl group, contributing to its unique chemical properties. The thioether linkage enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Structural Formula

The structural formula can be represented as follows:

C16H14ClFN2O2S\text{C}_{16}\text{H}_{14}\text{ClF}\text{N}_2\text{O}_2\text{S}

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on derivatives of this compound class have shown promising results against various cancer cell lines.

Cell Line IC50 (μM) Reference
MCF-7 (Breast)15.6
HCT-15 (Colon)18.4
PC-3 (Prostate)20.7

These values suggest that the compound could effectively inhibit cell proliferation in several cancer types.

The proposed mechanism of action involves the inhibition of specific enzymes related to cancer progression. For example, similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer development. The presence of electron-withdrawing groups like fluorine enhances the binding affinity to these targets due to increased electron density manipulation in the active site of the enzymes .

Cytotoxicity Studies

Cytotoxicity assays using the CCK-8 method have demonstrated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential for therapeutic use with reduced side effects.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and various protein targets. These studies reveal that hydrogen bonding and hydrophobic interactions play crucial roles in stabilizing the ligand-protein complex, enhancing the biological activity observed in vitro .

Case Study 1: Inhibition of COX Enzymes

In a study investigating the anti-inflammatory properties of related compounds, it was found that they significantly inhibited COX-2 activity with IC50 values ranging from 10 μM to 15 μM. This inhibition is crucial as COX-2 is often overexpressed in tumors .

Case Study 2: Antioxidant Activity

Another study highlighted the antioxidant potential of similar thioether compounds, suggesting that they can scavenge free radicals effectively, which may contribute to their anticancer effects by reducing oxidative stress within cells .

Q & A

Q. What synthetic routes are commonly employed for this compound, and how do reaction conditions (e.g., solvent, catalyst) affect yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving condensation and cyclization. For example, a related method ( ) uses 4-chlorobenzaldehyde and methyl thioacetate to form a thioether intermediate, followed by hydrogenation with a diazetidinone derivative. Key factors include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thioether formation.
  • Catalyst optimization : Palladium-based catalysts improve hydrogenation efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts, ensuring >90% purity .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be integrated to confirm the compound’s structure?

  • Methodological Answer :
  • X-ray crystallography () provides definitive bond lengths/angles, especially for the pyrazinone core and substituent orientations.
  • 1H/13C NMR : The 4-fluorophenyl group shows distinct deshielding (~7.5–8.0 ppm for aromatic protons), while the thioether methylene appears as a singlet (~4.2 ppm).
  • IR : Confirm the carbonyl stretch (C=O, ~1680 cm⁻¹) and thioether (C-S, ~650 cm⁻¹). Cross-validate with computed spectra (e.g., Gaussian) to resolve ambiguities .

Q. What safety precautions are critical when handling intermediates like 2-(4-chlorophenyl)-2-oxoethyl thiol derivatives?

  • Methodological Answer :
  • Ventilation : Use fume hoods to mitigate inhalation risks (thiols are volatile and toxic).
  • PPE : Nitrile gloves and goggles prevent dermal/ocular exposure.
  • Storage : Store intermediates under nitrogen to prevent oxidation. Refer to GHS guidelines () for acute toxicity (Category 3) and eye damage (Category 1) protocols .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict biological activity and guide structural modifications?

  • Methodological Answer :
  • DFT calculations () optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Compare with XRD data to validate accuracy.
  • Molecular docking : Screen against antimicrobial targets (e.g., bacterial enoyl-ACP reductase) using AutoDock Vina. Modify the fluorophenyl or thioether groups to enhance binding affinity .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

  • Methodological Answer :
  • Dynamic effects : NMR chemical shifts may deviate from static DFT models due to solvent interactions or conformational flexibility. Use MD simulations to account for solvation.
  • Crystal packing effects : XRD structures () may show slight distortions vs. gas-phase DFT. Apply periodic boundary conditions in calculations for accurate comparisons .

Q. How can reaction intermediates be trapped and characterized to improve synthetic reproducibility?

  • Methodological Answer :
  • Low-temperature quenching : For unstable intermediates (e.g., thiolate anions), use cryogenic traps (-78°C) and analyze via LC-MS .
  • In situ IR monitoring : Track reaction progress (e.g., carbonyl formation) using ATR-FTIR.
  • Isolation techniques : Centrifugal partition chromatography (CPC) separates polar intermediates without degradation .

Q. What mechanistic insights explain the compound’s antimicrobial activity, and how can SAR studies optimize potency?

  • Methodological Answer :
  • SAR framework : Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., nitro) to enhance membrane penetration.
  • Mode of action : Use fluorescence assays to measure DNA gyrase inhibition. Correlate with logP values (lipophilicity) for bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data versus computational models?

  • Methodological Answer :
  • Thermal motion analysis : Refine XRD data () using SHELXL to distinguish static disorder from dynamic motion.
  • Hybrid QM/MM : Combine quantum mechanics (for the pyrazinone core) and molecular mechanics (for substituents) to reconcile bond-length variations .

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